1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea Exhibits ~21-Fold UT-A1 Selectivity Over UT-B, Contrasting with Non-Selective Inhibitor PU-48
In a fluorescence plate reader assay using MDCK cells expressing rat UT-A1, 1-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea inhibited UT-A1 with an IC50 of 1.50 µM (1,500 nM). Against rat UT-B, the compound showed substantially weaker inhibition with an IC50 of 31.0 µM (31,000 nM), yielding a selectivity ratio (UT-B IC50 / UT-A1 IC50) of approximately 20.7 [1]. In contrast, the benchmark UT inhibitor PU-48 (methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate) exhibits comparable potency against UT-A1 (IC50 = 0.32 µM) and UT-B (IC50 = 0.21 µM), resulting in a selectivity ratio of approximately 0.66 . While PU-48 is approximately 4.7-fold more potent against UT-A1, the target compound provides a selectivity window over UT-B that is approximately 31-fold greater than that of PU-48 (20.7 vs. 0.66).
| Evidence Dimension | UT-A1/UT-B selectivity ratio |
|---|---|
| Target Compound Data | UT-A1 IC50 = 1.50 µM (1,500 nM); UT-B IC50 = 31.0 µM (31,000 nM); Selectivity ratio (UT-B/UT-A1) = 20.7 |
| Comparator Or Baseline | PU-48: UT-A1 IC50 = 0.32 µM (320 nM); UT-B IC50 = 0.21 µM (210 nM); Selectivity ratio = 0.66 |
| Quantified Difference | 31.4-fold difference in selectivity ratio (20.7 vs. 0.66); PU-48 is 4.7-fold more potent against UT-A1 but essentially non-selective |
| Conditions | Rat UT-A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay (target compound). UT-B data for PU-48 from erythrocyte lysis assay. |
Why This Matters
For pharmacological studies requiring UT-A1-selective inhibition to avoid confounding UT-B-mediated effects on urinary concentration, the target compound offers a functional selectivity window that non-selective agents like PU-48 cannot provide.
- [1] BindingDB BDBM50575415; CHEMBL4864170. Affinity data: UT-A1 IC50 = 1.50E+3 nM; UT-B IC50 = 3.10E+4 nM. BindingDB, accessed 2026. View Source
